molecular formula C12H18N2O B7806898 N-Isobutyl 4-(aminomethyl)benzamide

N-Isobutyl 4-(aminomethyl)benzamide

Cat. No.: B7806898
M. Wt: 206.28 g/mol
InChI Key: PMJSHRYFJFJQMK-UHFFFAOYSA-N
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Description

N-Isobutyl 4-(aminomethyl)benzamide: is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. It is a benzamide derivative, characterized by the presence of an isobutyl group attached to the nitrogen atom and an aminomethyl group attached to the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl 4-(aminomethyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and an eco-friendly process .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction between benzoic acid derivatives and isobutylamine under controlled conditions. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Isobutyl 4-(aminomethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids and amides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: N-Isobutyl 4-(aminomethyl)benzamide is used as a building block in organic synthesis, facilitating the creation of complex molecules for research and industrial purposes .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its structural properties .

Industry: this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals, owing to its versatility and reactivity .

Mechanism of Action

The mechanism of action of N-Isobutyl 4-(aminomethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group plays a crucial role in binding to active sites, facilitating the modulation of biological pathways. The compound’s structure allows it to act as an inhibitor or activator of various biochemical processes, depending on the context .

Comparison with Similar Compounds

    N-Isobutylbenzamide (C11H15NO): Lacks the aminomethyl group, resulting in different reactivity and applications.

    4-bromo-N-isobutylbenzamide (C11H14BrNO): Contains a bromine atom, leading to distinct chemical properties and uses.

    N-tert-Butylbenzamide (C11H15NO): Features a tert-butyl group instead of an isobutyl group, affecting its steric and electronic characteristics.

Uniqueness: N-Isobutyl 4-(aminomethyl)benzamide is unique due to the presence of both the isobutyl and aminomethyl groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-(aminomethyl)-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)8-14-12(15)11-5-3-10(7-13)4-6-11/h3-6,9H,7-8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJSHRYFJFJQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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